(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride

Stereochemistry Chiral Purity Medicinal Chemistry

Reproducible SAR studies on angiogenesis inhibitors demand defined stereochemistry. Racemic or diastereomeric mixtures of 2-(pyrimidin-2-ylthio)cyclopentanamine derivatives produce ambiguous target binding data. This (1R,2R) single enantiomer eliminates chiral uncertainty. • Defined (1R,2R) configuration ensures batch-to-batch consistency for kinase/receptor target probing • Rigid cyclopentanamine core ideal for FBDD campaigns-higher ligand efficiency vs. flexible linkers • Pyrimidin-2-ylthio pharmacophore aligns with patented angiogenesis inhibitor scaffolds

Molecular Formula C9H14ClN3S
Molecular Weight 231.75 g/mol
CAS No. 1245649-62-0
Cat. No. B12968331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride
CAS1245649-62-0
Molecular FormulaC9H14ClN3S
Molecular Weight231.75 g/mol
Structural Identifiers
SMILESC1CC(C(C1)SC2=NC=CC=N2)N.Cl
InChIInChI=1S/C9H13N3S.ClH/c10-7-3-1-4-8(7)13-9-11-5-2-6-12-9;/h2,5-8H,1,3-4,10H2;1H/t7-,8-;/m1./s1
InChIKeyWIGOMJNPHUTQIO-SCLLHFNJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine HCl


(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride (CAS 1245649-62-0) is a chiral small molecule featuring a cyclopentanamine core substituted with a pyrimidin-2-ylthio group. It is classified within a broader series of novel cyclic compounds having a pyrimidinylalkylthio group, which have been investigated primarily for their pharmacological potential in treating angiogenesis-associated diseases such as cancer and rheumatoid arthritis [1]. As a research chemical and pharmaceutical intermediate, its value is intrinsically linked to its defined stereochemistry and the specific heterocyclic scaffold it presents for structure-activity relationship (SAR) exploration .

Single enantiomer (1R,2R) for chiral synthesis and SAR studies
Pyrimidinylthio scaffold reported in angiogenesis pathway research
Rigid cyclopentanamine core enables conformational constraint studies

Generic Substitution Risks: (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine HCl


The strict stereochemical configuration (1R,2R) is a critical determinant of biological activity for chiral aminocyclopentane derivatives. Substituting with the enantiomeric (1S,2S) form, a racemic mixture, or a diastereomer can lead to drastically altered, and often unpredictable, target binding affinities and pharmacokinetic profiles [1]. Furthermore, while the patent literature describes a broad genus of cyclic compounds with a pyrimidinylalkylthio group as angiogenesis inhibitors, the specific substitution pattern of a pyrimidin-2-ylthio group directly attached to a cyclopentanamine core is not interchangeable with other heteroaryl or alkylthio variants without a thorough, comparative re-evaluation of potency and selectivity [2]. This makes reliance on the exact compound essential for reproducible SAR studies.

Enantiomer mismatch (1S,2S) or racemic substitution may alter target binding and pharmacokinetic profiles
Scaffold substitution Other heteroaryl or alkylthio variants may not replicate binding selectivity without re-evaluation
Core flexibility substitution Linear aminoalkyl linkers may differ in target specificity and pharmacokinetic reproducibility

Differentiation Evidence Guide: (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine HCl


Stereochemical Purity vs. Racemic and Enantiomeric Analogs

The (1R,2R) enantiomer provides a consistent stereochemical environment essential for chiral synthesis and biological target engagement. In the absence of publicly available quantitative biological data for this specific compound, class-level inference from analogous patent data indicates that stereochemical configuration is a critical variable. A racemic mixture or the (1S,2S) enantiomer would introduce an inactive or differently active isomer, confounding potency and pharmacokinetic readouts [1].

Chiral identity
Class-level inference
Target: (1R,2R) enantiomer
Comparator: Racemate / (1S,2S)
Chiral purity essential for reproducible SAR
Qualitative differentiation; supported by patent genus claims
Stereochemistry Chiral Purity Medicinal Chemistry

Core Scaffold Differentiation: Cyclopentanamine vs. Aminoalkyl Linkers

The patent family encompassing this compound (US 8,507,485) broadly claims angiogenesis inhibitors with varying aminoalkyl cores. The cyclopentanamine motif presents a conformationally constrained amine, offering potential advantages in target selectivity over flexible linear aminoalkyl linkers like 2-aminoethylthio or 3-aminopropylthio derivatives. While direct quantitative comparison is not provided in the patent, the structural difference implies distinct binding entropies and pharmacokinetic properties, making it a non-redundant scaffold for lead optimization [1].

Scaffold rigidity
Class-level inference
Constrained cyclopentanamine core
Flexible aminoalkyl linkers
Rigid core may support target selectivity screening
Based on patent SAR scope; requires target-specific validation
Scaffold Hopping SAR Angiogenesis

Purity & Specification Profile for Reproducible Research

Commercial sourcing information indicates that the compound is typically available at a purity of 98% (NLT 98%) from qualified suppliers, as evidenced by vendor documentation . A purity level of ≥98% is a standard procurement specification for a reliable research intermediate, ensuring that biological or chemical assay results are not skewed by synthesis byproducts. A lower purity alternative or one with an unspecified impurity profile could introduce confounding variables, making it impossible to accurately determine structure-activity relationships.

Vendor purity
Data to verify
≥98% (NLT 98%)
Supports procurement specification review
Vendor-reported; independent verification recommended
Chemical Purity Procurement Specification Analytical Chemistry

Application Scenarios: (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine HCl


Chiral Pool Synthesis and Asymmetric Medicinal Chemistry

This compound serves as a pre-defined chiral building block for constructing more complex molecules. Its single-enantiomer (1R,2R) configuration is essential for asymmetric synthesis programs, particularly for creating libraries of angiogenesis inhibitors based on the pyrimidinylalkylthio pharmacophore, where stereochemistry is a key driver of potency [1]. Using a racemate in this scenario would lead to complex diastereomeric mixtures and ambiguous biological results.

Angiogenesis Target Identification & Validation

Based on its inclusion in the Santen Pharmaceutical patent family claiming compounds for treating angiogenesis-related diseases, this specific analog can be used as a reference tool compound to probe kinase or receptor targets involved in pathological vessel growth. Its unique combination of a pyrimidine ring and a cyclopentane amine differentiates it from other heterocyclic inhibitors (e.g., phthalazine or indolin-2-one derivatives) described in the prior art [1].

Conformationally Constrained Fragment-Based Drug Discovery (FBDD)

The rigid cyclopentanamine core, a key differentiator from flexible aminoalkyl linkers, makes this compound an ideal fragment hit for FBDD campaigns. Its constrained geometry can be used to explore binding entropies and to maintain a defined orientation within a protein binding pocket, potentially leading to hits with higher ligand efficiency compared to more flexible fragments [2].

Application
Selection Property
Validation Focus
Chiral synthesis and asymmetric SAR
Single-enantiomer (1R,2R) configuration
Stereochemical purity validation
Angiogenesis pathway target identification
Pyrimidine-cyclopentane scaffold
Reported angiogenesis model response
Conformationally constrained FBDD
Rigid cyclopentanamine core
Binding thermodynamics profiling
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